molecular formula C14H11Cl2N3OS B15080692 2-(2,4-dichlorobenzoyl)-N-phenylhydrazinecarbothioamide CAS No. 93677-68-0

2-(2,4-dichlorobenzoyl)-N-phenylhydrazinecarbothioamide

Cat. No.: B15080692
CAS No.: 93677-68-0
M. Wt: 340.2 g/mol
InChI Key: PXWIEFCWWVDFBP-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorobenzoyl)-N-phenylhydrazinecarbothioamide is a chemical compound that belongs to the class of hydrazinecarbothioamides It is characterized by the presence of a dichlorobenzoyl group and a phenyl group attached to a hydrazinecarbothioamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorobenzoyl)-N-phenylhydrazinecarbothioamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with N-phenylhydrazinecarbothioamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorobenzoyl)-N-phenylhydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted hydrazinecarbothioamides.

Scientific Research Applications

2-(2,4-Dichlorobenzoyl)-N-phenylhydrazinecarbothioamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorobenzoyl)-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzyl alcohol: A mild antiseptic used in throat lozenges.

    2,4-Dichlorobenzoyl chloride: Used in the synthesis of various organic compounds.

    2,4-Dichlorobenzylamine: Used as an intermediate in organic synthesis.

Uniqueness

2-(2,4-Dichlorobenzoyl)-N-phenylhydrazinecarbothioamide is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

93677-68-0

Molecular Formula

C14H11Cl2N3OS

Molecular Weight

340.2 g/mol

IUPAC Name

1-[(2,4-dichlorobenzoyl)amino]-3-phenylthiourea

InChI

InChI=1S/C14H11Cl2N3OS/c15-9-6-7-11(12(16)8-9)13(20)18-19-14(21)17-10-4-2-1-3-5-10/h1-8H,(H,18,20)(H2,17,19,21)

InChI Key

PXWIEFCWWVDFBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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